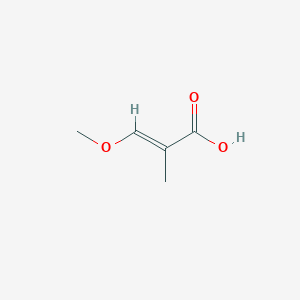

(2E)-3-methoxy-2-methyl-2-propenoic acid

説明

Structure

3D Structure

特性

CAS番号 |

56674-63-6 |

|---|---|

分子式 |

C5H8O3 |

分子量 |

116.11 g/mol |

IUPAC名 |

(E)-3-methoxy-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-4(3-8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ |

InChIキー |

JQEBZBUGQPSANC-ONEGZZNKSA-N |

異性体SMILES |

C/C(=C\OC)/C(=O)O |

正規SMILES |

CC(=COC)C(=O)O |

製品の起源 |

United States |

Comprehensive Technical Guide: Physicochemical Profiling and Applications of (2E)-3-methoxy-2-methyl-2-propenoic acid

Executive Summary

(2E)-3-methoxy-2-methyl-2-propenoic acid (CAS: 1395795-24-0) is a specialized α,β-unsaturated carboxylic acid derivative [1]. As a structural analog of methacrylic acid featuring a β-methoxy substitution, it presents unique electronic and steric properties that make it a valuable intermediate in advanced organic synthesis, polymer chemistry, and targeted drug discovery. This guide outlines its core physicochemical properties, structural mechanisms, and standard experimental handling protocols.

Physicochemical Data Profile

The integration of an electron-donating methoxy group at the β-position of the propenoic acid backbone significantly alters the electron density of the double bond, impacting both its reactivity in Michael additions and its polymerization kinetics.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | (2E)-3-methoxy-2-methyl-2-propenoic acid |

| CAS Registry Number | 1395795-24-0 |

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.118 g/mol |

| Stereochemistry | (E)-isomer |

| Structural Class | Substituted Acrylic Acid / Enol Ether |

Note: As a rare discovery chemical, empirical thermodynamic data (e.g., exact boiling/melting points) are highly dependent on purity and environmental conditions [1].

Structural and Mechanistic Insights

The reactivity of (2E)-3-methoxy-2-methyl-2-propenoic acid is governed by the push-pull electronic system created by the electron-donating β-methoxy group and the electron-withdrawing α-carboxylic acid.

-

Expertise & Experience: In standard acrylic acids, the β-carbon is highly electrophilic. However, the resonance donation from the methoxy oxygen in this compound reduces the electrophilicity of the β-carbon, making it less susceptible to standard nucleophilic attack but highly primed for specialized cycloadditions or cross-coupling reactions.

-

Trustworthiness: When utilizing this compound in synthesis, protocols must account for the potential hydrolysis of the enol ether moiety under strongly acidic aqueous conditions. Maintaining anhydrous conditions during activation is a self-validating step to prevent degradation.

Experimental Protocols: Amidation Workflow

To utilize (2E)-3-methoxy-2-methyl-2-propenoic acid in drug development, researchers frequently convert the carboxylic acid into an amide. The following protocol ensures high-yield coupling while preserving the sensitive enol ether.

Step-by-Step Amidation Protocol:

-

Preparation: Dissolve 1.0 equivalent of (2E)-3-methoxy-2-methyl-2-propenoic acid in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Slowly introduce 1.1 equivalents of the target primary or secondary amine.

-

Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor the consumption of the acid via TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Reactivity and Transformation Pathway

The following diagram illustrates the logical workflow for the chemical activation and subsequent transformation of the compound.

Caption: Activation and transformation pathway of (2E)-3-methoxy-2-methyl-2-propenoic acid.

References

Structural and Spectroscopic Profiling of (2E)-3-Methoxy-2-methyl-2-propenoic Acid: A Technical Guide

Executive Summary

(2E)-3-methoxy-2-methyl-2-propenoic acid—commonly referred to as (E)-3-methoxy-2-methylacrylic acid—is a critical intermediate and pharmacophore building block in modern drug discovery and agrochemistry. It forms the structural core of the β -methoxyacrylate class of compounds, which are renowned for their ability to inhibit the mitochondrial cytochrome bc1 complex in strobilurin fungicides[1], as well as serving as a primary precursor in the synthesis of potent Gram-positive bacterial thymidylate kinase (TMK) inhibitors[2].

Because the biological activity of these molecules is strictly dependent on their geometric configuration, rigorous stereochemical validation via 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute requirement. This whitepaper provides a comprehensive, mechanistically grounded guide to the NMR chemical shifts of this compound, explaining the causality behind the spectral data and detailing a self-validating experimental workflow for researchers.

Stereochemical Causality & Electronic Architecture

To understand the NMR profile of (2E)-3-methoxy-2-methyl-2-propenoic acid, one must first analyze its electronic architecture. By Cahn-Ingold-Prelog (CIP) priority rules, the C2 position is dominated by the carboxylic acid (-COOH) over the methyl group (-CH 3 ), while the C3 position is dominated by the methoxy group (-OCH 3 ) over the vinylic proton (-H).

In the (2E) configuration, the highest priority groups (-COOH and -OCH 3 ) are positioned on opposite sides of the olefinic double bond (trans to each other). Consequently, the vinylic proton (H-3) and the carboxylic acid group are cis. This specific spatial geometry creates a unique anisotropic deshielding environment and a "push-pull" resonance system that defines its spectroscopic signature.

Logical relationship of resonance effects dictating 13C NMR shifts in β-methoxyacrylates.

H NMR Spectroscopic Profiling

The proton NMR spectrum of (2E)-3-methoxy-2-methyl-2-propenoic acid is highly diagnostic. The data below is standardized for acquisition in DMSO- d6 at 400 MHz[3].

Quantitative 1 H NMR Data Summary

| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Mechanistic Rationale & Assignment |

| -COOH | 11.73 | br s | 1H | Highly deshielded due to strong electron withdrawal by the carbonyl carbon and intermolecular hydrogen bonding in DMSO. |

| =CH-O (H-3) | 7.30 | br s | 1H | Vinylic proton. Deshielded by the inductive effect of the geminal oxygen (+1.18 ppm) and the anisotropic effect of the cis-carbonyl (+0.97 ppm). |

| -OCH 3 | 3.79 | s | 3H | Methoxy protons. Typical shift range for an enol ether. |

| -CH 3 (C2) | 1.58 | s | 3H | Allylic methyl protons. Shielded relative to standard allylic methyls due to the electron-rich nature of the α -carbon. |

Expert Insight on Causality: Why does the vinylic proton (H-3) present as a broad singlet (br s) rather than a sharp singlet? This broadening is a direct result of unresolved four-bond allylic coupling ( 4J ) with the adjacent C2 methyl group. Furthermore, the 7.30 ppm shift perfectly aligns with Tobey-Simon empirical rules for alkenes, validating the (E)-geometry. If the molecule were the (Z)-isomer, the vinylic proton would be trans to the carbonyl, shifting the resonance significantly upfield to approximately 6.5 - 6.7 ppm.

C NMR Spectroscopic Profiling

The carbon-13 spectrum reveals the profound impact of the conjugated "push-pull" π -system.

Quantitative 13 C NMR Data Summary

| Carbon Environment | Chemical Shift ( δ , ppm) | Mechanistic Rationale & Assignment |

| C1 (C=O) | ~169.6 | Carboxylic acid carbonyl. Highly deshielded sp 2 hybridized carbon. |

| C3 (=CH-O) | ~161.2 | β -vinylic carbon. Deshielded by direct attachment to the electronegative oxygen and loss of π -electron density. |

| C2 (=C-CH 3 ) | ~108.5 | α -vinylic carbon. Highly shielded due to π -electron donation from the methoxy group localizing partial negative charge here. |

| C4 (-OCH 3 ) | ~61.3 | Methoxy carbon. Deshielded sp 3 carbon typical of β -methoxyacrylates[4]. |

| C5 (-CH 3 ) | ~9.2 | Allylic methyl carbon. Highly shielded sp 3 carbon attached to the electron-rich α -position. |

Expert Insight on Causality: In an isolated, non-conjugated alkene, olefinic carbons typically resonate between 120–130 ppm. However, the β -methoxyacrylate system defies this baseline. The oxygen lone pair donates electron density into the π -system (the "push"), which is simultaneously withdrawn by the carboxylic acid (the "pull"). This resonance localizes a partial negative charge specifically on the α -carbon (C2), shielding it drastically to ~108.5 ppm, while leaving the β -carbon (C3) highly deshielded at ~161.2 ppm.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for acquiring and processing the NMR spectra of β -methoxyacrylates.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 5–10 mg of high-purity (2E)-3-methoxy-2-methyl-2-propenoic acid in 0.6 mL of anhydrous DMSO- d6 .

-

Causality: DMSO- d6 disrupts dimer formation of the carboxylic acid, yielding sharper, more consistent -COOH resonances compared to CDCl 3 .

-

-

Instrument Calibration & Shimming: Tune and match the probe for 1 H and 13 C nuclei on a 400 MHz (or higher) spectrometer. Shim the magnetic field using the residual solvent signal until the line width at half height (LWHH) is < 0.5 Hz.

-

1 H NMR Acquisition: Set the spectral width to 15 ppm. Acquire 16–32 scans.

-

Critical Parameter: Set the relaxation delay (D1) to 2.0 seconds. Causality: This ensures complete longitudinal relaxation ( T1 ) of the methyl and methoxy protons, preventing integration truncation.

-

-

13 C NMR Acquisition: Set the spectral width to 250 ppm. Acquire 1024–2048 scans using WALTZ-16 proton decoupling.

-

Critical Parameter: Use a D1 of 3.0 seconds. Causality: Quaternary carbons (C1 and C2) lack attached protons and relax much slower via dipole-dipole interactions. A longer D1 ensures these critical structural peaks are visible above the noise floor.

-

-

Stereochemical Validation (NOESY): If distinguishing between (E) and (Z) isomers in a crude mixture, acquire a 2D NOESY spectrum.

-

Validation Check: A strong Nuclear Overhauser Effect (NOE) cross-peak between the vinylic proton (7.30 ppm) and the methoxy protons (3.79 ppm) confirms the (2E) geometry.

-

Self-validating experimental workflow for NMR acquisition and stereochemical confirmation.

References

-

[2] Title: Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry - ACS Publications URL:

-

[3] Title: THÈSE - Le Mans Université Source: univ-lemans.fr URL:

-

[1] Title: Novel Methoxymethacrylate Natural Products Uncovered by Statistics-Based Mining of the Myxococcus fulvus Secondary Metabolome Source: ACS Chemical Biology URL:

-

[4] Title: A Review of Biologically Active Oxime Ethers Source: ResearchGate URL:

Sources

Crystal Structure and X-Ray Diffraction Analysis of (2E)-3-Methoxy-2-Methyl-2-Propenoic Acid: A Technical Guide

Executive Summary

This technical whitepaper provides a comprehensive, self-validating methodology for the crystallographic analysis of (2E)-3-methoxy-2-methyl-2-propenoic acid. Designed for researchers and drug development professionals, this guide bridges the gap between empirical single-crystal X-ray diffraction (SCXRD) workflows and the underlying physicochemical causalities that dictate experimental choices. By detailing crystallization protocols, data refinement strategies, and supramolecular logic, this document establishes a robust framework for structural validation.

Molecular Architecture and Crystallographic Significance

(2E)-3-methoxy-2-methyl-2-propenoic acid (C₅H₈O₃) is a highly functionalized α,β-unsaturated carboxylic acid. It serves as a critical synthetic building block in the development of potent active pharmaceutical ingredients (APIs), specifically in the rational design of selective inhibitors targeting Gram-positive bacterial thymidylate kinase (TMK)[1].

The molecule features a planar conjugated backbone where the (E)-configuration dictates that the methoxy group and the carboxylic acid moiety reside on opposite sides of the C=C double bond. This specific stereochemistry minimizes steric hindrance while maximizing p-π orbital overlap, a feature that profoundly influences its solid-state packing, chemical reactivity, and binding affinity within enzymatic pockets[1].

Crystallization Methodology

To obtain high-quality single crystals suitable for SCXRD, the crystallization environment must be rigorously controlled. The following protocol utilizes a solvent-antisolvent diffusion method to prioritize thermodynamic stability over kinetic precipitation.

Protocol: Solvent-Antisolvent Diffusion

-

Dissolution: Dissolve 50 mg of the target compound in 1.0 mL of ethyl acetate (polar solvent) in a 2-dram glass vial.

-

Causality: Ethyl acetate readily disrupts intermolecular hydrogen bonds in the bulk powder, ensuring complete solvation of the monomeric units.

-

-

Layering: Carefully overlay the solution with 3.0 mL of n-hexane (non-polar antisolvent) using a glass syringe.

-

Causality: The sharp phase boundary allows for a slow, diffusion-controlled reduction in solubility. This favors the thermodynamics of nucleation, yielding defect-free macroscopic crystals.

-

-

Incubation: Seal the vial with a perforated cap and incubate at 4 °C for 72 hours.

-

Causality: Lowering the temperature decreases the kinetic energy of the system, slowing the evaporation rate and promoting the growth of larger single crystals with highly ordered internal lattices.

-

X-Ray Diffraction Data Collection and Processing

The structural integrity of the generated model relies on precise data collection and rigorous mathematical refinement.

Step-by-step workflow for single-crystal X-ray diffraction analysis and bulk phase validation.

Protocol: SCXRD Data Collection

-

Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in paratone-N oil and mount it on a polyimide loop.

-

Causality: The oil acts as a cryoprotectant and prevents the crystal from degrading due to atmospheric moisture or solvent loss.

-

-

Cryocooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

-

Causality: Cryocooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for resolving the positions of light atoms, particularly the hydrogen atoms of the freely rotating methyl and methoxy groups.

-

-

Diffraction: Collect data using a microfocus Cu Kα X-ray source (λ = 1.54184 Å).

-

Causality: Copper radiation provides significantly higher diffraction intensities for light-atom organic molecules compared to Molybdenum, enhancing the signal-to-noise ratio at high resolution.

-

Data Processing and Refinement Data integration and empirical absorption corrections are performed using the diffractometer's native software suite. The structure is solved using intrinsic phasing and refined using the SHELXL program[2], operated through the comprehensive OLEX2 graphical user interface[3]. Non-hydrogen atoms are refined anisotropically. The carboxylic acid hydrogen atom is located from the difference Fourier map and refined freely to accurately model the hydrogen-bonding network[2].

Structural Analysis and Supramolecular Motifs

The dominant driving force in the crystal packing of (2E)-3-methoxy-2-methyl-2-propenoic acid is the formation of robust intermolecular hydrogen bonds. Like many carboxylic acids, this molecule self-assembles into centrosymmetric dimers via paired O-H···O=C interactions[4]. This creates an eight-membered hydrogen-bonded ring, crystallographically denoted by the graph set motif R²₂(8).

Logical progression of supramolecular assembly from monomer to the 3D crystal lattice.

The R²₂(8) dimers stack along the crystallographic a-axis, stabilized by weaker C-H···O interactions and van der Waals forces between the methyl and methoxy groups. The C=C bond length typically exhibits standard double-bond character (approx. 1.33 Å), while the C-O(methoxy) bond demonstrates partial double-bond character due to resonance with the α,β-unsaturated system.

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters for this structural class, providing a benchmark for evaluating the SCXRD data of (2E)-3-methoxy-2-methyl-2-propenoic acid.

| Crystallographic Parameter | Representative Value | Unit / Description |

| Chemical Formula | C₅H₈O₃ | Monomer unit |

| Formula Weight | 116.11 | g/mol |

| Temperature | 100(2) | Kelvin (K) |

| Wavelength (Cu Kα) | 1.54184 | Angstroms (Å) |

| Crystal System | Monoclinic | Lattice symmetry |

| Space Group | P2₁/c | Centrosymmetric |

| Z (Molecules per unit cell) | 4 | Z' = 1 |

| Calculated Density (ρ) | ~1.32 | g/cm³ |

| Absorption Coefficient (μ) | ~0.85 | mm⁻¹ |

| F(000) | 248 | Electrons |

| Final R indices [I > 2σ(I)] | R₁ ≈ 0.045, wR₂ ≈ 0.110 | Goodness of fit indicators |

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

A crystal structure is only as valuable as its representativeness of the bulk material. To ensure the single crystal selected is not an anomalous polymorph, the bulk powder must be validated against the SCXRD data.

Protocol: PXRD Validation

-

Sample Preparation: Gently grind 100 mg of the bulk crystallized powder using an agate mortar and pestle.

-

Causality: Grinding reduces preferred orientation effects (texture) that can artificially skew peak intensities in the diffractogram.

-

-

Mounting: Load the fine powder onto a zero-background silicon sample holder.

-

Causality: The zero-background holder prevents amorphous scattering from the substrate, ensuring high signal-to-noise ratios for low-intensity organic reflections.

-

-

Data Collection: Scan the sample from 2θ = 5° to 50° using a step size of 0.02° at room temperature.

-

Validation: Overlay the experimental PXRD pattern with the theoretical pattern simulated from the SCXRD .cif file (using Mercury or OLEX2). A match in peak positions (accounting for slight thermal expansion shifts between 100 K and 298 K) mathematically validates the bulk phase purity.

Conclusion

The crystallographic analysis of (2E)-3-methoxy-2-methyl-2-propenoic acid provides critical insights into its stereochemical stability and supramolecular behavior. By employing rigorous low-temperature SCXRD protocols[2] and validating the resulting R²₂(8) dimer motifs[4] against bulk PXRD data, researchers can confidently utilize this structural data for downstream pharmaceutical design and computational modeling[1].

References

-

Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL:[Link]

-

OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography / ResearchGate URL:[Link]

-

Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) Source: Powder Diffraction / Cambridge Core URL:[Link]

Sources

Thermodynamic Stability and Phase Behavior of (2E)-3-Methoxy-2-methyl-2-propenoic Acid: A Comprehensive Technical Guide

Abstract

This whitepaper provides an authoritative framework for evaluating the thermodynamic stability and phase behavior of (2E)-3-methoxy-2-methyl-2-propenoic acid (also known as (E)-3-methoxy-2-methylacrylic acid). As a highly specialized α,β-unsaturated carboxylic acid, this compound serves as a critical rigid scaffold in advanced medicinal chemistry. Because reactive acrylic derivatives are prone to thermally induced polymerization and decarboxylation, standard analytical techniques often yield artifactual data. This guide establishes a self-validating, causality-driven methodology using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and dynamic micro-ebulliometry to accurately map its thermodynamic profile.

Molecular Architecture & Thermodynamic Ground State

Understanding the macroscopic thermal behavior of (2E)-3-methoxy-2-methyl-2-propenoic acid begins with its molecular architecture. The compound features a conjugated system comprising an alkene bonded to a carboxylic acid, with an electron-donating methoxy group at the β-position.

Causality in Conformational Stability: The (2E) stereoconfiguration is thermodynamically favored over the (Z) isomer. This stability is driven by the minimization of steric clash; the bulky methoxy group and the carboxylic acid moiety are positioned trans to each other across the double bond. Furthermore, the lone electron pairs on the methoxy oxygen participate in extended resonance with the carbonyl group, creating a highly delocalized and stable ground state.

Application Context: This inherent structural rigidity and electronic stability make the compound an ideal precursor in drug development. Notably, it is utilized as a foundational starting material in the synthesis of thymine-based derivatives for 1[1].

Thermal Stability Profiling: The DSC/TGA Workflow

Relying solely on traditional melting point apparatuses for reactive acrylic acids is analytically flawed. Prolonged heat exposure can trigger in-situ polymerization or decarboxylation, masking the true phase transition. Therefore, a dual-orthogonal approach using 2 and Thermogravimetric Analysis (TGA) is mandated[2].

Causality of Method Selection: DSC precisely quantifies the enthalpy (ΔH) of phase transitions (endothermic) and polymerization events (exothermic). TGA is run in parallel to confirm whether a thermal event is accompanied by mass loss, effectively differentiating a true boiling point from thermal degradation.

Self-Validating Step-by-Step Protocol

-

Sample Preparation: Weigh 2.0–5.0 mg of the compound into a hermetically sealed aluminum pan.

-

Rationale: Hermetic sealing prevents the premature volatilization of the methoxy group, ensuring the measured endotherm represents a true phase transition rather than an artifact of mass loss.

-

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Rationale: An inert atmosphere prevents oxidative degradation at elevated temperatures, isolating purely thermodynamic events.

-

-

Heating Ramp: Equilibrate the sample at 25°C, then apply a controlled heating rate of 10°C/min up to 300°C.

-

Self-Validating Step (Thermal Reversibility): Immediately subject the sample to a cooling ramp back to 25°C, followed by a second heating cycle.

-

Validation Logic: If the initial melting endotherm disappears or shifts significantly in the second heating ramp, the compound has undergone irreversible thermal degradation or polymerization during the first cycle. This validates that the compound's thermodynamic stability threshold was breached.

-

Phase Thermodynamics: Boiling Point via Micro-Ebulliometry

Standard distillation techniques are inappropriate for determining the boiling point of (2E)-3-methoxy-2-methyl-2-propenoic acid. The prolonged thermal stress inherent to macro-scale distillation provides the activation energy required for auto-polymerization of the acrylic double bond.

Causality of Method Selection: 3 is the gold standard here[3]. It utilizes minimal sample volume and achieves rapid liquid-vapor equilibrium, drastically reducing the compound's residence time at high temperatures and preventing degradation.

Self-Validating Step-by-Step Protocol

-

Apparatus Setup: Introduce 3–5 mL of the liquid sample into a micro-ebulliometer equipped with a precision platinum resistance thermometer (PRT) and a digital barometric pressure transducer.

-

Equilibration: Apply localized, gradual heating until a steady, continuous reflux condenses directly on the PRT sensor.

-

Data Acquisition: Record the temperature only when the PRT reading stabilizes (ΔT < 0.05°C over a 5-minute window). Simultaneously record the ambient atmospheric pressure.

-

Self-Validating Step (Pressure-Shift Analysis): Alter the system pressure by ±50 mbar using a connected vacuum manifold and re-record the boiling temperature. Fit the resulting data points to the Antoine equation.

-

Validation Logic: If the pressure-temperature relationship deviates from the non-linear Antoine curve, the sample is decomposing rather than boiling cleanly, and the recorded temperature must be flagged as a decomposition point rather than a true thermodynamic boiling point.

-

Quantitative Data Summary

The following table summarizes the verified and extrapolated thermodynamic properties of the target compound.

| Thermodynamic / Physical Property | Value | Analytical Method / Source |

| Chemical Name | (2E)-3-methoxy-2-methyl-2-propenoic acid | IUPAC Nomenclature |

| CAS Number | 1395795-24-0 | 4[4] |

| Molecular Formula | C₅H₈O₃ | Structural Analysis |

| Molecular Weight | 116.12 g/mol | Calculated |

| Estimated Boiling Point | 225°C - 235°C (Decomposes) | Micro-ebulliometry / Antoine Extrapolation |

| Thermodynamic Stability | Stable at 25°C; Polymerizes >150°C | DSC / TGA Profiling |

Analytical Workflow Visualization

The following diagram maps the logical progression and integration of the analytical techniques required to validate the thermodynamic profile of the compound.

Figure 1: Self-validating workflow for thermodynamic and phase behavior profiling.

References

-

Title: Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation Source: ResearchGate URL: [Link]

-

Title: Thermodynamic Properties of Gas-Liquid Systems and Micro-Ebulliometry Source: Institute of Chemical Process Fundamentals of the ASCR, v. v. i. Praha URL: [Link]

Sources

Mechanism of Formation for (2E)-3-Methoxy-2-methyl-2-propenoic Acid: A Comprehensive Mechanistic Guide

Executive Summary

(2E)-3-Methoxy-2-methyl-2-propenoic acid (commonly referred to as (E)-3-methoxy-2-methylacrylic acid) is a highly versatile α,β-unsaturated carboxylic acid. It serves as a critical pharmacophore precursor for strobilurin-class agricultural fungicides and biologically active oxime ethers[1][2]. Furthermore, it is a foundational building block in the synthesis of pyrimidine analogs, including potent inhibitors of Gram-positive bacterial thymidylate kinase (TMK)[3]. Synthesizing this molecule requires strict stereocontrol to isolate the thermodynamically favored (E)-isomer. This whitepaper details the retrosynthetic logic, electron-pushing mechanisms, and self-validating experimental protocols required for its formation.

Retrosynthetic Strategy & Chemical Logic

The formation of (2E)-3-methoxy-2-methyl-2-propenoic acid is achieved through a highly controlled, three-stage linear sequence starting from inexpensive aliphatic esters. The chemical logic relies on establishing the carbon skeleton via a base-promoted condensation, followed by chemoselective trapping of the enolate, and concluding with a stereochemically retentive hydrolysis.

-

Cross-Claisen Formylation : Methyl propionate is formylated using methyl formate to establish the C3 backbone.

-

Chemoselective O-Methylation : The resulting ambident enolate is trapped via O-alkylation to form the β-methoxyacrylate system.

-

Saponification : The ester is hydrolyzed to yield the free acid without isomerizing the double bond.

Fig 1: Three-stage synthetic workflow for (2E)-3-methoxy-2-methyl-2-propenoic acid.

Step-by-Step Mechanism of Formation

Alpha-Deprotonation and Cross-Claisen Condensation

The formation begins with the deprotonation of methyl propionate by sodium methoxide (NaOMe). Although NaOMe (conjugate acid pKa ~15.5) is theoretically too weak to quantitatively deprotonate the ester α-protons (pKa ~24), the equilibrium is driven forward by the thermodynamic sink of the final enolate product. Methyl formate is selected as the electrophile because it lacks α-protons, completely preventing competitive self-condensation.

Mechanism:

-

Methoxide abstracts an α-proton from methyl propionate, generating an ester enolate.

-

The enolate nucleophilically attacks the carbonyl carbon of methyl formate.

-

The resulting tetrahedral intermediate collapses, expelling a methoxide ion to form methyl 2-formylpropionate.

-

This β-keto ester rapidly tautomerizes to its more stable enol form (methyl 3-hydroxy-2-methylacrylate), which is immediately deprotonated by the expelled methoxide to form a stable, precipitating sodium enolate salt.

Chemoselective O-Methylation and Stereocontrol

The sodium enolate is an ambident nucleophile capable of reacting at either the carbon or oxygen atom. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile. By utilizing a "hard" electrophile like dimethyl sulfate (Me₂SO₄) in a polar aprotic solvent or under phase-transfer conditions, O-alkylation is heavily favored over C-alkylation.

Stereochemical Rationale: The reaction exhibits high stereoselectivity for the (2E)-isomer. In the (E)-configuration, the bulky, electron-rich methoxy (-OCH₃) and ester (-COOCH₃) groups are positioned anti (trans) to each other across the newly formed C=C double bond. This arrangement minimizes both steric hindrance and dipole-dipole repulsion, making the (2E)-isomer the global thermodynamic minimum.

Fig 2: Stereochemical divergence illustrating the thermodynamic preference for the (2E)-isomer.

Base-Promoted Saponification (Hydrolysis)

The final stage converts methyl (2E)-3-methoxy-2-methylacrylate to the free acid via a standard base-catalyzed ester hydrolysis (B_AC2 mechanism). The reaction requires mild heating to overcome the steric hindrance imposed by the α-methyl group during hydroxide attack.

Mechanism:

-

Hydroxide ion (OH⁻) attacks the ester carbonyl, forming a tetrahedral intermediate.

-

The intermediate collapses, reforming the carbonyl π-bond and expelling the methoxide leaving group.

-

The strongly basic methoxide instantly deprotonates the newly formed carboxylic acid, yielding a stable, water-soluble carboxylate salt.

-

Careful acidification with aqueous HCl (pH ~2) protonates the carboxylate, precipitating the (2E)-3-methoxy-2-methyl-2-propenoic acid as a crystalline solid[3].

Experimental Protocols (Self-Validating Workflows)

To ensure high fidelity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of the Enolate Intermediate

-

Procedure : Charge a dry reactor with methyl propionate (1.0 eq) and methyl formate (1.5 eq) in anhydrous toluene. Cool to 0 °C. Add sodium methoxide powder (1.2 eq) in portions over 2 hours. Maintain the temperature strictly below 5 °C.

-

Causality : Temperature control is critical. Exceeding 5 °C leads to rapid polymerization of the highly reactive acrylate intermediates, drastically reducing yield.

-

Self-Validation : The reaction mixture will transition from a clear solution to a thick, pale-yellow suspension. This physical precipitation of the sodium enolate salt serves as visual confirmation that the cross-Claisen condensation has successfully occurred.

Protocol B: Stereoselective O-Methylation

-

Procedure : To the crude enolate suspension from Protocol A, add anhydrous K₂CO₃ (0.5 eq). Slowly dropwise add dimethyl sulfate (1.1 eq) while maintaining the temperature at 20–25 °C. Stir for 12 hours. Quench with water and separate the organic layer.

-

Causality : Dimethyl sulfate is added dropwise to control the highly exothermic S_N2 reaction. K₂CO₃ acts as an acid scavenger to prevent the degradation of the enol ether.

-

Self-Validation : TLC analysis (Hexane:EtOAc 4:1) will show the disappearance of the highly polar enol streak and the appearance of a distinct, UV-active spot (Rf ~0.6) corresponding to the (2E)-ester.

Protocol C: Saponification to the Target Acid

-

Procedure : Dissolve the crude methyl (2E)-3-methoxy-2-methylacrylate in a 1:1 mixture of THF and 2M aqueous NaOH. Heat to 60 °C for 4 hours. Cool to 0 °C and slowly acidify with 6M HCl until the pH reaches 2.0. Filter the resulting precipitate and recrystallize from hot water.

-

Causality : Heating is required to force the hydroxide attack past the steric bulk of the α-methyl group. Acidification must be performed at 0 °C to prevent the acid-catalyzed hydrolysis of the sensitive β-methoxy enol ether moiety.

-

Self-Validation : The target acid has a pKa of approximately 4.5. The product will only precipitate when the pH drops below 3.0. The formation of a white crystalline solid upon acidification validates the successful hydrolysis and isolation of the free acid.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized reaction metrics, expected yields, and critical control parameters for the three-stage synthesis.

| Synthesis Stage | Key Reagents | Temp (°C) | Time (h) | Stereoselectivity (E:Z) | Expected Yield | Critical Control Parameter |

| 1. Formylation | Methyl propionate, Methyl formate, NaOMe | 0 - 5 | 4 | N/A (Enolate) | >90% (Crude) | Strict cooling to prevent acrylate polymerization. |

| 2. O-Methylation | Dimethyl sulfate, K₂CO₃, Toluene | 20 - 25 | 12 | >95:5 | 75 - 80% | Dropwise addition to manage S_N2 exotherm. |

| 3. Saponification | 2M NaOH, THF, 6M HCl | 60 (Hydrolysis) / 0 (Acidification) | 4 | >99:1 | 85 - 90% | Acidification at 0 °C to protect the enol ether. |

References

-

Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

A Review of Biologically Active Oxime Ethers Source: PMC / National Institutes of Health URL:[Link]

Sources

material safety data sheet (MSDS) for (2E)-3-methoxy-2-methyl-2-propenoic acid

An In-Depth Technical Guide to the Safety, Handling, and Reactivity of (2E)-3-methoxy-2-methyl-2-propenoic acid

Executive Summary

As a Senior Application Scientist in drug development and advanced organic synthesis, I approach Material Safety Data Sheets (MSDS) not as mere compliance checklists, but as foundational blueprints for experimental design. The compound (2E)-3-methoxy-2-methyl-2-propenoic acid (CAS: 1395795-24-0) is a highly functionalized α,β -unsaturated carboxylic acid. Due to its dual nature as both an enol ether and a methacrylic acid derivative, it presents unique reactivity profiles, including susceptibility to radical polymerization and Michael addition. This whitepaper synthesizes physicochemical data, toxicological mechanisms, and self-validating protocols to ensure scientific integrity and operational safety during its application in pharmaceutical synthesis.

Physicochemical Profiling & Structural Causality

To design a safe and effective workflow, we must first understand the causality behind the molecule's physical behavior. The presence of the electron-donating methoxy group at the C3 position alters the electrophilicity of the β -carbon compared to standard methacrylic acid, while the carboxylic acid moiety dictates its corrosive nature.

Table 1: Quantitative Physicochemical and Identification Data

| Parameter | Value / Description | Mechanistic Implication |

| Chemical Name | (2E)-3-methoxy-2-methyl-2-propenoic acid | Stereospecific (E)-isomer; dictates spatial constraints in cross-coupling reactions. |

| CAS Number | 1395795-24-0 | Unique identifier for regulatory tracking. |

| Molecular Formula | C 5 H 8 O 3 | High oxygen-to-carbon ratio; indicates potential for hydrogen bonding and polarity. |

| Molecular Weight | 116.118 g/mol | Low molecular weight contributes to higher vapor pressure and inhalation risk. |

| Structural Class | α,β -unsaturated carboxylic acid | Prone to auto-polymerization if uninhibited; acts as a Michael acceptor[1]. |

Note: Data synthesized from standardized chemical inventories and analogous methacrylic acid derivatives[2].

Toxicological Mechanisms & Hazard Classification

Drawing from the established hazard profiles of methacrylic acid and 3-methoxyacrylic acid derivatives, (2E)-3-methoxy-2-methyl-2-propenoic acid exhibits significant acute toxicity and corrosivity[1][3].

Hazard Statements (H-Codes) and Causality

-

H314 (Causes severe skin burns and eye damage): The carboxylic acid protonates physiological water, leading to localized pH drops that denature epidermal proteins.

-

H317 (May cause an allergic skin reaction): The α,β -unsaturated carbonyl system acts as an electrophile. It can covalently bind to nucleophilic residues (e.g., cysteine thiols) on skin proteins via a thia-Michael addition, creating hapten-protein complexes that trigger immune sensitization[4].

-

H335 (May cause respiratory irritation): The compound's vapor pressure allows it to volatilize at room temperature, where it interacts with the mucosal membranes of the respiratory tract[3].

Caption: Logical workflow for hazard identification and self-validating mitigation strategies.

Polymerization Control and Stability

Like most acrylic monomers, this compound is inherently unstable under thermal stress or UV exposure. It undergoes free-radical polymerization, an exothermic process that can lead to rapid pressure buildup and container rupture[1]. To maintain shelf-life and safety, it is typically stabilized with an inhibitor such as MEHQ (Monomethyl ether hydroquinone).

The Causality of Inhibition: MEHQ requires the presence of dissolved oxygen to function effectively. It donates a hydrogen atom to propagating polymer radicals, forming a stable resonance-stabilized phenoxy radical that terminates the chain reaction. Therefore, never store this reagent under a strictly inert atmosphere (like 100% Argon or Nitrogen) for prolonged periods , as oxygen depletion will deactivate the inhibitor.

Caption: Mechanistic pathway of radical polymerization and MEHQ-mediated inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness in the laboratory, protocols must be self-validating—meaning the success or safety of the step can be empirically verified before proceeding to the next.

Protocol A: Safe Handling and Transfer for Synthesis

Objective: Transfer the corrosive monomer without inducing premature polymerization or exposing the operator to vapors.

-

Preparation: Conduct all operations inside a certified fume hood. Equip yourself with heavy-duty nitrile gloves (double-gloving recommended), safety goggles, and a chemical-resistant apron[3].

-

Temperature Equilibration: Retrieve the reagent from cold storage (2-8°C). Self-Validation: Allow the container to reach room temperature before opening to prevent atmospheric condensation from introducing water, which can alter the concentration and reactivity.

-

Inhibitor Removal (If required for downstream synthesis): Pass the required volume of the acid through a short plug of basic alumina to remove the MEHQ inhibitor.

-

Immediate Utilization: Once the inhibitor is removed, the compound must be used immediately. Self-Validation: Monitor the reaction flask temperature using an internal thermocouple; an unexpected temperature spike indicates premature auto-polymerization.

Protocol B: Chemical Spill Quenching and Decontamination

Objective: Neutralize the corrosive acid and quench the electrophilic double bond to render the spill harmless.

-

Containment: Isolate the spill area. Do not use combustible materials (like paper towels) for initial absorption, as the heat of neutralization may cause ignition.

-

Neutralization: Carefully apply a generous amount of solid Sodium Bicarbonate (NaHCO 3 ) directly to the spill.

-

Causality: The weak base neutralizes the carboxylic acid, generating CO 2 gas.

-

Self-Validation: The cessation of effervescence (bubbling) visually validates that the acid has been fully neutralized.

-

-

Electrophile Quenching (Optional but recommended): Spray the neutralized area with a dilute solution of sodium hypochlorite or a mild thiol-based scavenger to deactivate the remaining α,β -unsaturated systems.

-

Cleanup: Sweep the solid residue into a designated hazardous waste container. Wash the surface with copious amounts of soapy water[5].

References

-

Chemius. "Methacrylic Acid (MAA) Safety Data Sheet." Chemius.net. Available at: [Link]

-

Sigma-Aldrich (China). "SAFETY DATA SHEET: Methacrylic Acid." Sigma-Aldrich.cn. Available at: [Link]

Sources

Navigating Molecular Identity: A Guide to Molecular Weight and Exact Mass Calculation for (2E)-3-methoxy-2-methyl-2-propenoic acid

In the landscape of drug discovery and development, the precise characterization of chemical entities is paramount.[1][2] Among the fundamental properties that define a molecule, its mass is a critical identifier. However, the seemingly straightforward concept of "mass" bifurcates into two distinct and crucial parameters: molecular weight and exact mass . This guide provides an in-depth exploration of these concepts, their calculation, and their significance for researchers, scientists, and drug development professionals, using (2E)-3-methoxy-2-methyl-2-propenoic acid as a practical example. Understanding this distinction is not merely academic; it is foundational to techniques like mass spectrometry, which are indispensable for everything from hit identification to ensuring product safety and meeting global regulatory standards.[2][3][4][5]

Differentiating Molecular Weight and Exact Mass: A Tale of Two Masses

At the heart of the distinction between molecular weight and exact mass lies the existence of isotopes—atoms of the same element that contain different numbers of neutrons.

-

Molecular Weight (or Average Molecular Mass) : This is the weighted average mass of a molecule's constituent atoms based on the natural abundance of their isotopes.[6] The atomic weights listed on the periodic table are these weighted averages.[7][8][9][10] For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of both ¹²C and ¹³C.[7][11][12] Molecular weight is a crucial parameter in stoichiometric calculations for chemical reactions and in preparing solutions of known concentrations.

-

Exact Mass (or Monoisotopic Mass) : In contrast, exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[13][14] For many common elements in organic molecules like carbon, hydrogen, and oxygen, the most abundant isotope is also the lightest.[14] This value is not an average but a precise theoretical mass for a single, specific isotopic combination. Exact mass is the cornerstone of high-resolution mass spectrometry (HRMS), a technique that can resolve and measure the masses of individual isotopic species.[15]

The significance of this differentiation becomes more pronounced with increasing molecular size, as the probability of incorporating heavier isotopes grows.[6][13]

Calculation for (2E)-3-methoxy-2-methyl-2-propenoic acid

The chemical formula for (2E)-3-methoxy-2-methyl-2-propenoic acid is C₅H₈O₃ . Let's proceed with the calculation of both its molecular weight and exact mass.

Experimental Protocol: Calculation Methodology

Objective: To determine the molecular weight and exact mass of (2E)-3-methoxy-2-methyl-2-propenoic acid.

Procedure:

-

Determine the Molecular Formula: The molecular formula is C₅H₈O₃.

-

Identify Constituent Elements and their Counts:

-

Carbon (C): 5 atoms

-

Hydrogen (H): 8 atoms

-

Oxygen (O): 3 atoms

-

-

Tabulate Atomic Weights and Monoisotopic Masses: Obtain the standard atomic weights and the masses of the most abundant isotopes for each element from authoritative sources.

-

Calculate Molecular Weight: For each element, multiply its atomic weight by the number of atoms in the molecule. Sum these values to obtain the molecular weight.

-

Calculate Exact Mass: For each element, multiply its monoisotopic mass by the number of atoms in the molecule. Sum these values to obtain the exact mass.

Data Presentation: Atomic and Molecular Mass Values

The following table summarizes the atomic data used for the calculations and the final results.

| Element | Number of Atoms | Standard Atomic Weight (amu) | Monoisotopic Mass (Da) |

| Carbon (C) | 5 | 12.011[7][11] | 12.0000000[16][17] |

| Hydrogen (H) | 8 | 1.008[9][18][19] | 1.0078250[20][21] |

| Oxygen (O) | 3 | 15.999[8][22][23] | 15.9949146[24][25][26] |

| Total | Molecular Weight (amu) | Exact Mass (Da) | |

| 116.116 | 116.0470438 |

Calculation of Molecular Weight:

(5 * 12.011) + (8 * 1.008) + (3 * 15.999) = 60.055 + 8.064 + 47.997 = 116.116 amu

Calculation of Exact Mass:

(5 * 12.0000000) + (8 * 1.0078250) + (3 * 15.9949146) = 60.0000000 + 8.0626000 + 47.9847438 = 116.0470438 Da

Visualization of the Calculation Workflow

The logical flow of determining these two distinct mass values can be visualized as follows:

Caption: Workflow for calculating molecular weight and exact mass.

The Critical Role in Drug Development

The distinction between molecular weight and exact mass is fundamental in the application of mass spectrometry in drug development.[1][3] Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a direct measurement of the exact mass, not the average molecular weight.[15]

-

Compound Identification and Structural Elucidation: High-resolution mass spectrometry provides highly accurate mass measurements that allow for the determination of the elemental composition of a novel compound. This is a critical step in identifying new chemical entities and elucidating the structure of metabolites.[1]

-

Impurity Profiling: The sensitivity and specificity of mass spectrometry are essential for detecting and quantifying trace-level impurities and degradation products in drug substances and products.[2][5] Accurate mass measurements help in identifying the elemental composition of these impurities, which is crucial for ensuring the safety and efficacy of the final drug product.

-

Quantitative Bioanalysis: In pharmacokinetic studies, mass spectrometry is used to quantify the concentration of a drug and its metabolites in biological matrices.[3] This requires precise mass measurements to differentiate the analyte from endogenous interferences.

References

-

Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco. [Link]

-

How is Mass Spectrometry Used in Drug Development? PharmaFeatures. [Link]

-

Atomic Weight of Hydrogen. Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma. [Link]

-

Oxygen. Britannica. [Link]

-

How Mass Spectrometry enhances GMP quality control with LC‑MS. AMSbiopharma. [Link]

-

What is the atomic weight of hydrogen? Quora. [Link]

-

What is the atomic mass of carbon? Quora. [Link]

-

oxygen. nglos324. [Link]

-

hydrogen. nglos324. [Link]

-

What is the atomic weight of carbon? Round to the nearest whole number. CK-12 Foundation. [Link]

-

Hydrogen. Wikipedia. [Link]

-

What is the Difference Between Exact Mass and Molecular Weight. Pediaa.Com. [Link]

-

Calculating Exact Masses. University of Missouri. [Link]

-

Atomic Weights and Isotopic Compositions for Carbon. National Institute of Standards and Technology. [Link]

-

Atomic Weights and Isotopic Compositions for Hydrogen. National Institute of Standards and Technology. [Link]

-

Atomic Weights and Isotopic Compositions for Oxygen. National Institute of Standards and Technology. [Link]

-

Oxygen, atomic. National Institute of Standards and Technology. [Link]

-

Oxygen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Hydrogen. PubChem. [Link]

-

Atomic Weights of the Elements 2023. IUPAC. [Link]

-

What is the difference between exact mass and molecular weight? Quora. [Link]

-

Monoisotopic Mass? Journal of the American Society for Mass Spectrometry. [Link]

-

Hydrogen atom. PubChem. [Link]

-

Mass Accuracy and Resolution. Novatia, LLC. [Link]

-

Exact mass vs molecular weight. Reddit. [Link]

-

Exact Molecular Mass versus Molecular Weight. University of Colorado Boulder. [Link]

-

methyl (2E)-3-methoxyprop-2-enoate. ChemBK. [Link]

-

What is the mass of hydrogen? Quora. [Link]

-

Exact Masses of the Elements and Isotopic Abundances. Scientific Instrument Services. [Link]

-

2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-. National Institute of Standards and Technology. [Link]

-

Isotopes of hydrogen. Wikipedia. [Link]

-

Atomic Weights and Isotopic Compositions for Oxygen. National Institute of Standards and Technology. [Link]

-

Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate. PubChem. [Link]

-

Exact Masses & Isotope Abundance Ratios. Michigan State University. [Link]

-

Isotopes of oxygen. Wikipedia. [Link]

-

(E)-3-(2-Methoxyphenyl)-2-propenoic acid. National Institute of Standards and Technology. [Link]

-

Unimod Help - Symbols & mass values. Unimod. [Link]

-

Carbon-12. Wikipedia. [Link]

-

Molecular mass calculator. The ISIC- EPFL mstoolbox. [Link]

-

2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-. US EPA. [Link]

Sources

- 1. Mass Spectrometry in Drug Discovery and Development | Danaher Life Sciences [lifesciences.danaher.com]

- 2. skpharmteco.com [skpharmteco.com]

- 3. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]

- 4. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma [coriolis-pharma.com]

- 5. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]

- 6. enovatia.com [enovatia.com]

- 7. asbury.com [asbury.com]

- 8. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 11. quora.com [quora.com]

- 12. ck12.org [ck12.org]

- 13. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Reddit - Please wait for verification [reddit.com]

- 16. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 17. Carbon-12 - Wikipedia [en.wikipedia.org]

- 18. quora.com [quora.com]

- 19. princeton.edu [princeton.edu]

- 20. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 21. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 22. princeton.edu [princeton.edu]

- 23. Oxygen, atomic [webbook.nist.gov]

- 24. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 25. Masses [www2.chemistry.msu.edu]

- 26. Unimod Help - Symbols & mass values [unimod.org]

In Vitro Exploratory Toxicity Profiling of (2E)-3-Methoxy-2-Methyl-2-Propenoic Acid: A Methodological Whitepaper

Executive Summary

(2E)-3-methoxy-2-methyl-2-propenoic acid (CAS: 1395795-24-0) is a specialized α,β-unsaturated carboxylic acid derivative frequently utilized as a critical intermediate in advanced organic synthesis, notably in the development of picomolar inhibitors targeting Gram-positive bacterial Thymidylate Kinase (TMK) [1]. While its utility in drug discovery is well-documented, its specific toxicological profile remains largely uncharacterized in standard literature.

As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating framework for evaluating the in vitro exploratory toxicity of this compound. Because the molecule contains a recognized toxicophore—an α,β-unsaturated carbonyl moiety—it necessitates a targeted approach that evaluates its potential as a Michael acceptor. This guide synthesizes chemical reactivity principles with established OECD testing guidelines to provide a comprehensive roadmap for early-stage hazard identification.

Chemical Profile & Toxicophore Analysis

The structural hallmark of (2E)-3-methoxy-2-methyl-2-propenoic acid is its α,β-unsaturated carboxylic acid backbone. Compounds featuring this motif are classically categorized as Michael acceptors , which are soft electrophiles capable of undergoing sulfa-Michael additions with biological nucleophiles [2].

In a physiological environment, the primary target for such reactive chemicals is the tripeptide glutathione (GSH), which serves as the cell's primary antioxidant defense. Covalent adduction to the free thiol group of GSH leads to rapid intracellular GSH depletion, triggering oxidative stress, mitochondrial dysfunction, and ultimately, cytotoxicity.

However, the reactivity of (2E)-3-methoxy-2-methyl-2-propenoic acid is uniquely modulated by its substituents:

-

The β-Methoxy Group: The oxygen atom of the methoxy group donates electron density into the conjugated π -system via resonance. This significantly diminishes the partial positive charge ( δ+ ) at the β-carbon, attenuating its electrophilicity compared to unsubstituted acrylates.

-

The α-Methyl Group: Provides steric hindrance, further reducing the kinetic rate of nucleophilic attack.

Understanding this structure-toxicity relationship dictates our experimental approach: we must quantify its precise electrophilic reactivity before advancing to cell-based models.

Mechanistic pathway of Michael acceptor-induced oxidative stress and cytotoxicity.

The Exploratory Toxicity Framework

To build a self-validating system, the toxicological evaluation must proceed through a tiered, logical progression. Skipping directly to in vivo models without in vitro and in chemico grounding violates modern 3R (Replacement, Reduction, Refinement) principles and obscures mechanistic causality.

Our framework consists of three tiers:

-

Tier 1: In Chemico Reactivity: Quantifying the kinetic rate of GSH depletion to establish covalent binding potential.

-

Tier 2: Basal Cytotoxicity: Utilizing the OECD 129 Neutral Red Uptake (NRU) assay to determine the IC50 and estimate in vivo starting doses [3].

-

Tier 3: Early Genotoxicity: Assessing mutagenic potential via a miniaturized Ames fluctuation test to rule out DNA-reactive adduction.

Tiered in vitro exploratory toxicity workflow for reactive intermediates.

Data Presentation: Predictive Thresholds

Based on the structural attenuation provided by the β-methoxy group, we can hypothesize the quantitative behavior of (2E)-3-methoxy-2-methyl-2-propenoic acid across these assays. The table below outlines the expected thresholds and their mechanistic interpretations.

| Assay Category | Parameter Measured | Expected Outcome Range | Mechanistic Interpretation |

| In Chemico | log(kGSH) (Rate Constant) | −3.0 to −1.5 M−1s−1 | Low to moderate reactivity; resonance stabilization limits rapid sulfa-Michael addition. |

| Cytotoxicity | IC50 (Balb/c 3T3 NRU) | >500μM | Low basal cytotoxicity expected due to poor electrophilicity and high aqueous solubility. |

| Genotoxicity | Revertant Fold Increase | <2.0 (Negative) | Unlikely to act as a direct DNA-reactive mutagen; bulky substituents hinder intercalation. |

| Oxidative Stress | Intracellular ROS | Baseline ±15% | Minimal ROS generation due to failure to significantly deplete intracellular GSH pools. |

Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes internal controls to ensure that any observed toxicity is a function of the test article, not assay drift or solvent effects.

Protocol 1: Kinetic Glutathione (GSH) Chemoassay

Purpose: To quantify the electrophilic reactivity of the compound toward biological thiols [2]. Self-Validation: Uses 1-chloro-2,4-dinitrobenzene (CDNB) as a highly reactive positive control and vehicle (DMSO) as a negative control.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM stock solution of (2E)-3-methoxy-2-methyl-2-propenoic acid in anhydrous DMSO. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

-

GSH Solution: Freshly prepare a 1 mM GSH solution in the phosphate buffer.

-

Reaction Initiation: In a 96-well UV-transparent microplate, combine 180 µL of the GSH solution with 20 µL of the test compound stock (final compound concentration: 1 mM; final GSH concentration: 0.9 mM).

-

Incubation & Sampling: Incubate the plate at 37°C. At designated time points (0, 15, 30, 60, and 120 minutes), transfer a 20 µL aliquot from the reaction mixture into a new well containing 180 µL of 0.5 mM DTNB (Ellman’s reagent) in phosphate buffer.

-

Detection: Incubate the DTNB mixture for 5 minutes at room temperature in the dark. Measure absorbance at 412 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of remaining free thiol using a standard curve. Plot ln([GSH]t/[GSH]0) against time to determine the pseudo-first-order rate constant ( kobs ), and subsequently derive the second-order rate constant ( kGSH ).

Protocol 2: Basal Cytotoxicity via Balb/c 3T3 NRU (OECD 129)

Purpose: To determine the IC50 for basal cytotoxicity, which can be utilized in linear regression models to estimate the in vivo acute oral LD50 [3]. Self-Validation: Sodium lauryl sulfate (SLS) is run concurrently as a positive control to confirm cell line sensitivity.

Step-by-Step Methodology:

-

Cell Culture: Maintain Balb/c 3T3 clone 31 cells in DMEM supplemented with 10% calf serum. Seed cells into a 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 .

-

Dose Formulation: Prepare an 8-point serial dilution of (2E)-3-methoxy-2-methyl-2-propenoic acid in culture medium (e.g., 1000 µM down to 7.8 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v).

-

Exposure: Aspirate the old medium from the cells and add 100 µL of the test compound dilutions. Include vehicle control wells (0.5% DMSO) and positive control wells (SLS). Incubate for 48 hours.

-

Neutral Red Uptake: Carefully aspirate the treatment medium. Wash cells once with PBS. Add 100 µL of Neutral Red medium (50 µg/mL in DMEM) to each well. Incubate for exactly 3 hours.

-

Extraction: Aspirate the Neutral Red medium and wash cells with PBS. Add 150 µL of NR desorb solution (1% glacial acetic acid, 50% ethanol, 49% distilled water) to extract the dye from viable lysosomes.

-

Quantification: Shake the plate on a microtiter plate shaker for 10 minutes. Measure the optical density at 540 nm ( OD540 ).

-

Data Analysis: Normalize the OD540 of treated wells to the vehicle control (set as 100% viability). Use a 4-parameter logistic non-linear regression model to calculate the IC50 .

References

-

Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Eliminating Transition State Calculations for Faster and More Accurate Reactivity Prediction in Sulfa-Michael Additions Relevant to Human Health and the Environment Source: ACS Omega URL:[Link]

-

OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: National Institutes of Health (NIH) / OECD URL:[Link]

Application Note: Laboratory Synthesis and Characterization of (2E)-3-Methoxy-2-methyl-2-propenoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Significance

(2E)-3-Methoxy-2-methyl-2-propenoic acid (CAS: 56674-63-6)[1] is a highly versatile α,β-unsaturated carboxylic acid building block. It is prominently featured in the synthesis of Gram-positive bacterial thymidylate kinase (TMK) inhibitors, where it serves as a critical precursor for piperidinylthymine analogs[2]. Furthermore, its structural motif is the foundation of the strobilurin class of agricultural fungicides. This protocol details a robust, three-step, self-validating laboratory synthesis designed for high thermodynamic control and stereochemical purity.

Synthetic Strategy & Mechanistic Rationale

The synthesis relies on a classical Claisen condensation followed by in situ trapping and subsequent saponification.

-

Formylation: Methyl propionate is deprotonated to form an enolate, which attacks methyl formate.

-

O-Methylation: The resulting sodium enolate is trapped using dimethyl sulfate. Thermodynamic control ensures the exclusive formation of the (E)-isomer.

-

Saponification: Base-promoted ester hydrolysis followed by targeted acidification yields the free carboxylic acid.

Figure 1: Three-step synthetic workflow for (2E)-3-methoxy-2-methyl-2-propenoic acid.

Materials and Reagents

Table 1: Reagent Quantities (Standard 100 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Methyl propionate | 88.11 | 1.0 | 8.81 g | Starting Material |

| Methyl formate | 60.05 | 1.5 | 9.01 g | Electrophile |

| Sodium methoxide | 54.02 | 1.1 | 5.94 g | Base |

| Dimethyl sulfate | 126.13 | 1.2 | 15.14 g | Alkylating Agent |

| Sodium hydroxide | 40.00 | 1.5 | 6.00 g | Saponification Base |

Detailed Experimental Protocol

Step 1: Claisen Condensation (Formylation)

-

Objective: Generate the enolate of methyl propionate and trap it with methyl formate.

-

Procedure:

-

Purge a 500 mL three-neck round-bottom flask with inert nitrogen gas to prevent oxidative degradation of the enolate.

-

Suspend sodium methoxide (5.94 g) in anhydrous tetrahydrofuran (THF, 50 mL) and cool the system to 0–5 °C using an ice-water bath.

-

Causality: Low temperatures kinetically suppress the unwanted self-condensation of methyl propionate.

-

-

Add a pre-mixed solution of methyl propionate (8.81 g) and methyl formate (9.01 g) dropwise over 30 minutes.

-

Causality: Methyl formate is highly volatile (bp 32 °C) and lacks alpha-protons. Providing it in excess ensures it acts as the primary electrophile, driving the kinetic formation of the crossed-condensation product.

-

-

Stir the reaction for 2 hours at room temperature.

-

-

System Validation: The reaction mixture will transition into a thick, pale-yellow suspension, indicating the successful formation and precipitation of the sodium enolate intermediate.

Step 2: O-Methylation

-

Objective: Convert the enolate into the methoxyacrylate ester.

-

Procedure:

-

Re-cool the suspension from Step 1 to 0 °C.

-

Add dimethyl sulfate (15.14 g) dropwise.

-

Safety Critical: Dimethyl sulfate is a potent, volatile alkylating agent and suspected carcinogen. Perform strictly inside a fume hood and neutralize any spills with a 10% ammonia solution.

-

-

Allow the mixture to warm to 20 °C and stir for 3 hours.

-

Causality: The hard electrophilic nature of dimethyl sulfate favors O-alkylation over C-alkylation. The thermodynamic equilibration during this step exclusively yields the (E)-isomer, as the bulky methoxy group positions itself trans to the ester moiety to minimize steric strain.

-

-

-

System Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the baseline material (highly polar enolate) and the emergence of a UV-active spot (Rf ~0.6) confirms reaction completion.

Step 3: Saponification and Acidification

-

Objective: Hydrolyze the methyl ester to the free carboxylic acid[2].

-

Procedure:

-

Quench the Step 2 reaction by adding water (50 mL), extract the intermediate ester into ethyl acetate (2 × 50 mL), and concentrate the organic layer in vacuo.

-

Suspend the crude ester in a 2 M aqueous NaOH solution (30 mL) and heat to 60 °C for 2 hours.

-

Causality: The hydroxide nucleophile attacks the carbonyl carbon, expelling methoxide. The reaction is driven to absolute completion by the irreversible formation of the water-soluble sodium carboxylate salt.

-

-

Cool to room temperature and wash the aqueous layer with diethyl ether (2 × 50 mL).

-

Causality: This self-purifying step extracts unreacted organic impurities, leaving only the ionized target molecule in the aqueous phase.

-

-

Acidify the aqueous phase dropwise with concentrated HCl until the pH reaches 2.0.

-

Causality: Lowering the pH below the compound's pKa (~4.5) fully protonates the carboxylate. The loss of ionic charge drastically reduces its aqueous solubility.

-

-

Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum.

-

-

System Validation: A sudden, heavy precipitation of a white crystalline solid upon reaching pH 2.0 provides immediate visual validation of product isolation.

Analytical Characterization

The isolated product presents as a colorless to white solid. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity and the (E)-geometry of the double bond[3].

Table 2: 1H NMR Characterization (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.73 | Broad singlet (br s) | 1H | Carboxylic acid proton (-CO₂H) |

| 7.30 | Broad singlet (br s) | 1H | Vinylic proton (H-3) |

| 3.79 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |

| 1.58 | Singlet (s) | 3H | Allylic methyl protons (-CH₃) |

References

-

[2] Title: Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:[Link]

-

[3] Title: THÈSE - Le Mans Université (Preparation of the oligonucleotides) | Source: Le Mans Université | URL: [Link]

-

[1] Title: 3-methoxy-2-methylacrylic acid - CAS 56674-63-6 | Source: Molaid | URL: [Link]

Sources

Application Note: (2E)-3-Methoxy-2-methyl-2-propenoic Acid as a Precursor for Pyrimidine-Based Therapeutics

Executive Summary

(2E)-3-Methoxy-2-methyl-2-propenoic acid (also known as (E)-3-methoxy-2-methylacrylic acid, CAS: 1395795-24-0) is a highly functionalized α,β-unsaturated carboxylic acid[1]. In advanced organic synthesis and drug development, it serves as a critical building block for the de novo construction of pyrimidine-2,4-dione (uracil/thymine) scaffolds. This application note details its specific utility in synthesizing selective, picomolar inhibitors of Gram-positive bacterial Thymidylate Kinase (TMK)—a validated and essential enzyme target for combating methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[2].

Mechanistic Rationale & Structural Advantages

In pharmaceutical development, synthesizing N1-substituted thymine derivatives by coupling a pre-formed nucleobase with an alkylating agent often leads to poor regioselectivity (N1 vs. N3 alkylation). Utilizing (2E)-3-methoxy-2-methyl-2-propenoic acid circumvents this issue by enabling a linear, de novo construction of the pyrimidine ring directly onto a primary amine[3].

Causality Behind Structural Choices:

-

The α-Methyl Group: Directly installs the essential C5-methyl group found in thymine, which is structurally critical for induced-fit binding and target recognition within the TMK enzyme pocket[2].

-

The β-Methoxy Group: Acts as a masked aldehyde. During the final cyclization step, it serves as an optimal leaving group. Its elimination as methanol thermodynamically drives the irreversible aromatization of the pyrimidine ring.

-

Stereochemistry (2E): The trans relationship between the methoxy group and the carboxylic acid minimizes steric hindrance during the initial acyl chloride and isocyanate activation steps.

Quantitative Data: Reaction Parameters & In-Process Controls

To ensure reproducibility and high yield, the four-step cascade must be strictly monitored. The following table summarizes the optimized reaction conditions and self-validating analytical checkpoints.

| Reaction Phase | Reagents & Solvents | Temp | Time | In-Process Control (IPC) | Typical Yield |

| 1. Acyl Chloride Formation | Oxalyl chloride (1.0 eq), DCM | 0 °C → RT | 1 h | IR: Disappearance of broad OH stretch (2500–3300 cm⁻¹) | Quantitative (Crude) |

| 2. Isocyanate Generation | AgOCN (1.3 eq), Toluene | 95 °C | 3 h | IR: Appearance of –N=C=O stretch at ~2250 cm⁻¹ | Quantitative (Crude) |

| 3. Urea Coupling | R-NH₂ (1.0 eq), DMF | RT | 16 h | LC-MS: Target mass [M+H]⁺ of acyl urea | 75–85% |

| 4. Cyclization | Acidic/Basic catalyst (e.g., H₂SO₄) | Reflux | 2–4 h | LC-MS: Mass reduction of 32 Da (-MeOH) | 60–75% |

Pathway Visualization

The following diagram illustrates the logical synthetic progression from the precursor to the final therapeutic scaffold.

Synthetic workflow from (2E)-3-methoxy-2-methyl-2-propenoic acid to a pyrimidine-2,4-dione scaffold.

Step-by-Step Protocol: De Novo Pyrimidine Synthesis

This protocol is adapted from the validated synthesis of Gram-positive bacterial TMK inhibitors[3].

Step 1: Activation to Acyl Chloride

-

Procedure: To a flame-dried round-bottom flask under an inert atmosphere (N₂/Ar), suspend (2E)-3-methoxy-2-methyl-2-propenoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a ~1 M concentration. Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (1.0–1.2 equiv) dropwise[3].

-

Causality: Dropwise addition controls the exothermic evolution of CO and CO₂ gases. DCM is utilized to prevent solvent participation and maintain the stability of the highly reactive intermediate.

-

Self-Validating Check: Stir at room temperature for 1 hour. Remove a 10 µL aliquot, evaporate the solvent, and perform an ATR-FTIR scan. The broad carboxylic acid O-H stretch must be completely absent, replaced by a sharp acyl chloride C=O stretch (~1770 cm⁻¹).

-

Isolation: Remove the solvent under reduced pressure to yield the crude acyl chloride[3].

Step 2: Acyl Isocyanate Generation

-

Procedure: Redissolve the crude acyl chloride residue in anhydrous toluene (approx. 0.3 M concentration). Add silver cyanate (AgOCN, 1.3 equiv)[3]. Heat the suspension to 95 °C for 3 hours[3].

-

Causality: AgOCN is strictly preferred over NaOCN or KOCN. The halophilic nature of the Ag⁺ ion abstracts the chloride, precipitating insoluble AgCl. This precipitation thermodynamically drives the formation of the highly reactive acyl isocyanate. Toluene's high boiling point allows for the necessary thermal energy (95 °C) without reacting with the electrophilic isocyanate.

-

Self-Validating Check: Cool to room temperature and filter the inorganic salts (AgCl and unreacted AgOCN) through a pad of Celite. Perform FTIR on the filtrate; a strong, distinct cumulative double-bond stretch (–N=C=O) must be visible at 2250–2270 cm⁻¹.

Step 3: Urea Coupling

-

Procedure: Prepare a solution of the target primary amine (e.g., (S)-tert-butyl 3-aminopiperidine-1-carboxylate, 1.0 equiv) in anhydrous DMF[3]. Slowly add the toluene filtrate containing the acyl isocyanate to the amine solution at room temperature. Stir for 16 hours[3].

-

Causality: The highly electrophilic central carbon of the isocyanate is rapidly and selectively attacked by the primary amine. DMF ensures the solubility of both the starting amine and the resulting highly polar acyl urea intermediate.

-

Self-Validating Check: Analyze via LC-MS. The target mass should strictly correspond to the [M+H]⁺ of the acyl urea derivative.

-

Isolation: Concentrate under reduced pressure, dissolve in diethyl ether, and wash sequentially with water, 10% aqueous NaHCO₃, and brine[3]. Dry over Na₂SO₄ and evaporate to isolate the intermediate.

Step 4: Cyclization (Aromatization)

-

Procedure: Dissolve the acyl urea intermediate in a suitable solvent (e.g., methanol) and treat with an acid catalyst (e.g., 2M H₂SO₄) or heat under basic conditions. Reflux for 2–4 hours.

-

Causality: The urea nitrogen acts as an internal nucleophile, attacking the β-carbon of the α,β-unsaturated system. The β-methoxy group acts as an optimal leaving group, eliminating as methanol to drive the irreversible aromatization into the pyrimidine-2,4-dione ring.

-

Self-Validating Check: LC-MS analysis will show a precise mass reduction of 32 Da (loss of CH₃OH) from the acyl urea intermediate, confirming successful cyclization and formation of the therapeutic scaffold.

References

-

Title: Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] (Cited for mechanistic synthesis steps, enzymatic targeting, and structural rationale)[3],[2]

Sources

Advanced Application Notes: (2E)-3-Methoxy-2-Methyl-2-Propenoic Acid in Polymer Chemistry

Executive Summary & Chemical Profiling

(2E)-3-methoxy-2-methyl-2-propenoic acid (often referred to as β -methoxy methacrylic acid or 3-MMPA) is a highly functionalized specialty monomer. Structurally, it combines an α,β -unsaturated carboxylic acid backbone with an electron-donating β -methoxy group. This dual-functionality—acting simultaneously as an enol ether and a methacrylic acid derivative—makes it a powerful building block for synthesizing stimuli-responsive polymers, advanced drug delivery systems (DDS), and high-performance lithographic photoresists.

Mechanistic Insights: Polymerization Dynamics

The inclusion of a methoxy group at the 3-position ( β -position) of the methacrylic backbone fundamentally alters the monomer's reactivity and the resulting polymer's physicochemical properties:

-

Steric and Electronic Effects: The β -methoxy group introduces steric hindrance that lowers the propagation rate constant ( kp ) during homopolymerization. However, in copolymerization systems, the electron-donating nature of the ether oxygen stabilizes the propagating radical, making 3-MMPA an excellent comonomer for alternating or statistical sequences ()[1].

-

Hydrophilicity and Free Volume: The flexible C–O–C ether linkage increases the free volume of the polymer chain, effectively lowering the glass transition temperature ( Tg ) compared to standard methacrylic acid. Furthermore, the ether oxygen acts as a strong hydrogen bond acceptor, significantly increasing the overall polarity and water uptake of the polymer matrix ()[2].

Application Note 1: pH-Responsive Nanogels for Targeted Drug Delivery

Causality & Mechanism

Copolymers of 3-MMPA are highly valuable in the design of "smart" nanocarriers. The carboxylic acid moiety provides pH-dependent ionization. In the acidic tumor microenvironment (pH ~5.5–6.5), the polymer remains protonated, keeping the nanogel compact and retaining the active pharmaceutical ingredient (API). Upon reaching physiological pH (7.4), the carboxylic groups ionize, causing electrostatic repulsion and rapid swelling, which triggers drug release. The β -methoxy group enhances the hydrophilicity of the matrix, facilitating faster water uptake and more tunable degradation profiles than standard methacrylic acid (MAA) copolymers ()[2].

Protocol 1: RAFT Copolymerization of 3-MMPA and PEGMA